molecular formula C29H23O4P B3067615 12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide CAS No. 1297613-72-9

12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B3067615
CAS No.: 1297613-72-9
M. Wt: 466.5 g/mol
InChI Key: XPLOWQOMQSVXLV-UHFFFAOYSA-N
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Description

This compound belongs to the class of dioxaphosphocine derivatives, characterized by a bicyclic framework incorporating phosphorus, oxygen, and aromatic systems. Its structure features a 12-hydroxy group, diphenyl substituents at positions 1 and 10, and a tetrahydroiindeno backbone. These structural elements confer unique steric and electronic properties, making it relevant in asymmetric catalysis and ligand design . The phosphorus center in the oxide form enhances stability and modulates reactivity, critical for applications in stereoselective synthesis.

Properties

IUPAC Name

12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23O4P/c30-34(31)32-27-23(19-7-3-1-4-8-19)13-11-21-15-17-29(25(21)27)18-16-22-12-14-24(28(33-34)26(22)29)20-9-5-2-6-10-20/h1-14H,15-18H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLOWQOMQSVXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=CC=CC=C5)OP(=O)(OC6=C(C=CC1=C36)C7=CC=CC=C7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves several stepsThe reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .

Chemical Reactions Analysis

12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its role as a chiral catalyst. It facilitates asymmetric reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets and pathways involved include interactions with substrates at the active site of the catalyst, leading to the desired stereoselective transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and functional implications:

Compound Name (CAS No.) Substituents/R-Groups Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
12-Hydroxy-4,4,7,7-tetramethyl-1,10-diphenyl-5,6-dihydroiindeno[...]dioxaphosphocine 12-oxide 4,4,7,7-Tetramethyl, 5,6-dihydro backbone C29H29O4P 472.50 Increased steric bulk from methyl groups; reduced ring saturation alters conformational flexibility.
(11aR)-12-Hydroxy-1,10-di(naphthalen-1-yl)-4,5,6,7-tetrahydrodiindeno[...]dioxaphosphocine 12-oxide (1297613-73-0) Naphthyl groups at 1,10-positions C37H27O4P 566.58 Enhanced π-π interactions and electron density; used in chiral resolution and catalysis.
(11AS)-1,10-bis(3,5-bis(trifluoromethyl)phenyl)-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydro[...]dioxaphosphocine 12-oxide (2050190-02-6) CF3-substituted phenyl, methyl at 3,8-positions C35H23F12O4P 766.51 Electron-withdrawing CF3 groups improve oxidative stability; potential in fluorophilic catalysis.
12-tert-butyl-4,5,6,7-tetrahydroiindeno[...]dioxaphosphocine (912457-08-0) tert-Butyl at position 12 C21H23O2P 338.38 Bulky tert-butyl group increases solubility in nonpolar solvents; limited steric hindrance at phosphorus.
(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-di-9-phenanthrenyl-5-oxide-diindeno[...]dioxaphosphocine (1372719-93-1) Phenanthrenyl groups at 3,7-positions C45H31O4P 666.70 Extended aromatic systems improve ligand rigidity; applied in high-stereoselectivity reactions.
Sodium 2,4,8,10-Tetra-tert-butyl-12H-dibenzo[...]dioxaphosphocin-6-olate 6-Oxide Sodium counterion, tert-butyl substituents C32H46O5PNa 588.67 Ionic nature enhances solubility in polar media; tert-butyl groups provide steric shielding.

Key Comparative Insights:

Substituent Effects :

  • Aromatic Groups : Naphthyl (C37H27O4P, ) and phenanthrenyl (C45H31O4P, ) substituents increase π-system conjugation, enhancing catalytic activity in enantioselective reactions.
  • Electron-Withdrawing Groups : CF3-substituted analogs (C35H23F12O4P, ) exhibit improved thermal stability and fluorophilic interactions, useful in reactions requiring inert conditions.
  • Steric Modulation : tert-Butyl groups (C21H23O2P, ) and tetramethyl derivatives (C29H29O4P, ) alter solubility and steric accessibility of the phosphorus center.

Molecular Weight & Solubility :

  • Lower molecular weight compounds (e.g., 338.38, ) are more volatile and soluble in organic solvents, whereas sodium salts (588.67, ) favor aqueous-phase applications.

Applications :

  • Catalysis : Phenanthrenyl-substituted derivatives () are prominent in asymmetric hydrogenation.
  • Ligand Design : Naphthyl and CF3-substituted variants () serve as tunable ligands for transition-metal complexes.

Biological Activity

The compound 12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic molecule that has garnered attention in the field of medicinal chemistry and pharmacology. Its unique structure, which includes a dioxaphosphocine moiety, suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.

Chemical Structure and Properties

The chemical structure of 12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide can be represented as follows:

  • Molecular Formula : C33H31O4P
  • CAS Number : 2565792-67-6

This compound belongs to a class of phosphorous-containing heterocycles that are known for their diverse biological activities.

Anticancer Properties

Research has indicated that compounds similar to 12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide exhibit significant anticancer properties. A study conducted on phosphorothioate derivatives demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins . The specific mechanisms by which this compound exerts its effects are still under investigation.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess inhibitory effects against various bacterial strains. Testing against Gram-positive and Gram-negative bacteria revealed a moderate to strong antibacterial effect. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Neuroprotective Effects

Emerging evidence also points towards the neuroprotective potential of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. This suggests a possible application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The antioxidant properties may play a crucial role in mitigating neuronal cell death.

Case Study 1: Anticancer Activity in Cell Lines

A study evaluated the efficacy of 12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
A549 (Lung)20Cell cycle arrest at G2/M phase
HeLa (Cervical)18Inhibition of mitochondrial function

These results indicate promising anticancer activity across multiple cell lines.

Case Study 2: Antimicrobial Testing

In an antimicrobial study against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound demonstrated significant activity against Staphylococcus aureus with lower MIC values compared to E. coli and Pseudomonas aeruginosa.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Reactant of Route 2
12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

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